molecular formula C17H17ClN2O3 B11024394 N-[4-(butan-2-yl)phenyl]-4-chloro-2-nitrobenzamide

N-[4-(butan-2-yl)phenyl]-4-chloro-2-nitrobenzamide

Cat. No.: B11024394
M. Wt: 332.8 g/mol
InChI Key: MXTFRHQTIKSWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE is an organic compound with a complex structure that includes a sec-butyl group, a phenyl ring, a chloro group, and a nitrobenzamide moiety

Preparation Methods

The synthesis of N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE typically involves multiple steps. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution: The sec-butyl group is introduced through a substitution reaction, often using a suitable alkyl halide and a strong base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can participate in nucleophilic substitution reactions, potentially modifying biological molecules and disrupting cellular processes .

Comparison with Similar Compounds

N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE can be compared with similar compounds such as:

These comparisons highlight the unique aspects of N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE, particularly its nitro group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-4-chloro-2-nitrobenzamide

InChI

InChI=1S/C17H17ClN2O3/c1-3-11(2)12-4-7-14(8-5-12)19-17(21)15-9-6-13(18)10-16(15)20(22)23/h4-11H,3H2,1-2H3,(H,19,21)

InChI Key

MXTFRHQTIKSWHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.